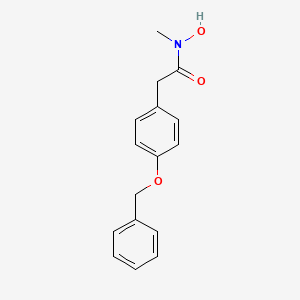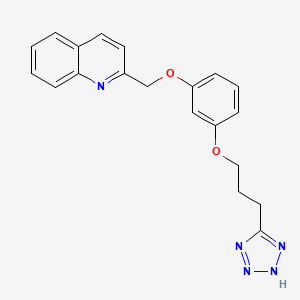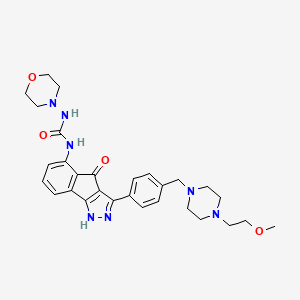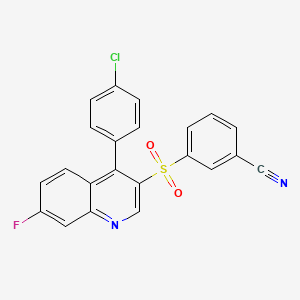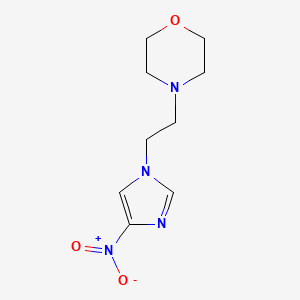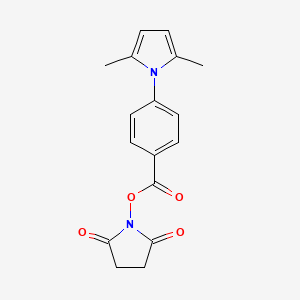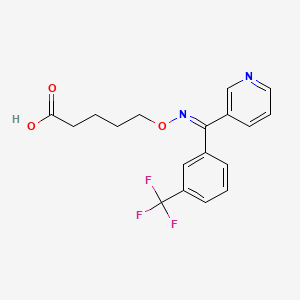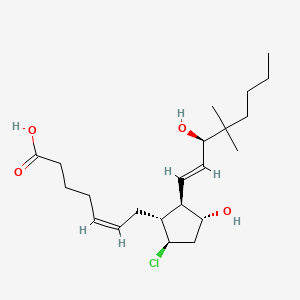
Nocloprost
Overview
Description
Nocloprost is a synthetic analog of prostaglandin E2, known for its gastroprotective and ulcer-healing properties. It exhibits high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . Initially developed by Bayer AG, this compound was in phase II clinical trials for the treatment of peptic ulcers before its development was discontinued .
Scientific Research Applications
Chemistry: Nocloprost serves as a model compound for studying the synthesis and reactivity of prostaglandin analogs.
Biology: It is used to investigate the biological effects of prostaglandin analogs on cellular processes and signaling pathways.
Mechanism of Action
Target of Action
Nocloprost is a stable prostaglandin E2 analog . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other cellular processes. This compound primarily targets these prostaglandin pathways.
Mode of Action
This compound interacts with its targets by mimicking the action of prostaglandin E2. It has cytoprotective properties, which means it can protect cells against harmful agents
Biochemical Pathways
This compound affects the prostaglandin pathways, which are involved in a variety of physiological processes including inflammation, gastric acid secretion, and blood flow regulation. By acting as a prostaglandin E2 analog, this compound can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in human volunteers. It was found that after intravenous administration of 5 μg of this compound, the highest serum level was found in the first sample 5 min after injection, and the subsequent decline showed one or two phases, with half-lives of 4 and 49 min . After oral administration, the maximum serum level and area under the curve (AUC) increased in proportion to the dose . The absolute bioavailability after oral administration averaged about 2% and was independent of the dose .
Result of Action
This compound shows very high gastroprotective potency, relatively weak gastric inhibitory activity, and low systemic bioavailability after oral administration . It has been associated with gastroprotective and ulcer-healing properties .
Biochemical Analysis
Biochemical Properties
Nocloprost interacts with various enzymes and proteins in biochemical reactions. As a prostaglandin E2 analogue, it likely interacts with prostaglandin receptors, influencing various biochemical pathways
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PGE2 analogue . It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is likely involved in metabolic pathways related to prostaglandins . It may interact with enzymes or cofactors in these pathways, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of lactones, which are cyclic esters, as key intermediates . The Corey-Nicolaou method, Yamaguichi method, Shiina method, Mukaiyama method, and ring-closing metathesis are some of the methods used in the synthesis of prostaglandin analogs, including nocloprost .
Industrial Production Methods: Industrial production of this compound involves the optimization of reaction conditions to achieve high yields and purity. The use of cyclodextrins, such as β- and γ-cyclodextrins, has been studied to improve the solubility and stability of this compound . Inclusion complexation with cyclodextrins enhances the pharmaceutical properties of this compound, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Nocloprost undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce carbonyl groups to alcohols.
Substitution: Halogenation reactions using reagents like thionyl chloride and phosphorus tribromide can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities.
Comparison with Similar Compounds
Misoprostol: Another prostaglandin E2 analog used for its gastroprotective properties.
Iloprost: A prostacyclin analog used for its vasodilatory effects in pulmonary arterial hypertension.
Polaprezinc: A zinc and L-carnosine complex used for its gastroprotective and antioxidant properties.
Uniqueness of Nocloprost: this compound is unique due to its high gastroprotective potency and relatively weak gastric inhibitory activity. Unlike other prostaglandin analogs, this compound exhibits low systemic bioavailability, making it a safer option for oral administration .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTOLPMOTZKD-OPVFONCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021624 | |
| Record name | Nocloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79360-43-3 | |
| Record name | Nocloprost [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocloprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOCLOPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






